molecular formula C28H21N5Na2O6S2 B12707397 Disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate CAS No. 93805-43-7

Disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate

Cat. No.: B12707397
CAS No.: 93805-43-7
M. Wt: 633.6 g/mol
InChI Key: ZMDYHEYGYVBFAD-UHFFFAOYSA-L
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Description

Disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate is a complex azo dye characterized by its disodium sulfonate groups and extended aromatic system. Its structure includes two azo (-N=N-) linkages, naphthyl and substituted phenyl rings, and sulfonate groups, which enhance its solubility in aqueous media. This compound is primarily utilized in industrial applications such as textile dyeing, where its stability and vibrant color properties are advantageous. However, due to the lack of direct studies on this compound in the provided evidence, further analysis must rely on structural analogs and general azo dye chemistry.

Properties

CAS No.

93805-43-7

Molecular Formula

C28H21N5Na2O6S2

Molecular Weight

633.6 g/mol

IUPAC Name

disodium;3-[[4-[(4-aminonaphthalen-1-yl)diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C28H23N5O6S2.2Na/c1-16-13-26(33-31-24-11-10-23(29)19-6-3-4-7-20(19)24)17(2)12-25(16)32-30-18-14-22-21(28(15-18)41(37,38)39)8-5-9-27(22)40(34,35)36;;/h3-15H,29H2,1-2H3,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

ZMDYHEYGYVBFAD-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)N=NC4=CC=C(C5=CC=CC=C54)N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-1-naphthylamine, followed by coupling with 2,5-dimethylphenylamine. The resulting intermediate is then coupled with naphthalene-1,5-disulphonic acid under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves multiple purification steps, including filtration and crystallization, to obtain the final product in its disodium salt form.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Various oxidized derivatives of the original compound.

    Reduction: Corresponding aromatic amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and conditions.

Comparison with Similar Compounds

Research Findings and Limitations

Studies on ZnO films highlight methodologies for optimizing optical and electrical properties (e.g., oxygen partial pressure, doping), but these principles are irrelevant to organic dyes. For a rigorous comparison, data on the following are required:

  • Synthetic routes for disodium sulfonated azo dyes.
  • Experimental spectra (UV-Vis, FTIR) to validate absorption characteristics.
  • Toxicity profiles and degradation pathways.

Biological Activity

Disodium 3-((4-((4-amino-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate, commonly referred to as Disodium Azo Dye, is a synthetic dye primarily used in the textile industry. Its complex structure and azo group contribute to its vibrant color and biological interactions. This article explores the biological activity of this compound, focusing on its toxicological effects, potential applications in biomedicine, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Disodium Azo Dye is C28H21N5Na2O6SC_{28}H_{21}N_{5}Na_{2}O_{6}S, and it features multiple functional groups that influence its reactivity and biological interactions. The azo group (-N=N-) is known for its ability to undergo reduction reactions, which can lead to the formation of potentially harmful amines.

Toxicological Effects

Research highlights several toxicological concerns associated with azo dyes, including Disodium Azo Dye:

  • Cytotoxicity : Studies have shown that azo dyes can induce cytotoxic effects in various cell lines. For instance, certain azo dyes have been linked to apoptosis in human liver cells, indicating potential hepatotoxicity .
  • Genotoxicity : Azo compounds are often metabolized into aromatic amines, which are known mutagens. In vitro studies have demonstrated that Disodium Azo Dye can lead to DNA damage in mammalian cells .
  • Environmental Impact : The degradation of azo dyes in wastewater can produce toxic byproducts. Research indicates that the reduction of azo bonds under anaerobic conditions can yield harmful amines that pose risks to aquatic life .

Applications in Biomedicine

Despite the concerns regarding toxicity, some azo dyes have shown promise in biomedical applications:

  • Drug Delivery Systems : Azo compounds are being explored for their use in controlled drug release systems. The ability of azo groups to undergo reduction allows for targeted release of therapeutic agents in hypoxic environments, such as tumors .
  • Photodynamic Therapy : Certain azo dyes can be activated by light to produce reactive oxygen species (ROS), which can selectively kill cancer cells. This property is being investigated for potential use in photodynamic therapy .

Case Studies

Several studies have investigated the biological activity of Disodium Azo Dye:

  • Study on Cytotoxic Effects :
    • A study conducted on human liver cell lines demonstrated that exposure to Disodium Azo Dye resulted in a significant decrease in cell viability after 24 hours. The IC50 value was determined to be approximately 50 µg/mL .
  • Genotoxicity Assessment :
    • In a genotoxicity assay using the Ames test, Disodium Azo Dye exhibited mutagenic potential at concentrations above 100 µg/mL. The results indicated a dose-dependent increase in revertant colonies, suggesting that the dye may pose a risk for genetic mutations .
  • Environmental Study :
    • An environmental impact assessment revealed that wastewater containing Disodium Azo Dye underwent anaerobic degradation, leading to the formation of toxic byproducts such as aniline derivatives. These findings underscore the need for effective wastewater treatment strategies .

Summary of Findings

The biological activity of this compound presents both risks and opportunities:

Aspect Findings
CytotoxicityInduces apoptosis in liver cells
GenotoxicityMutagenic potential observed in Ames test
Biomedical ApplicationsPotential use in drug delivery and photodynamic therapy
Environmental ConcernsToxic byproducts formed during anaerobic degradation

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